molecular formula C14H17ClN2O B12685673 1-[2-[(2-Chlorophenyl)amino]ethyl]-4-methylpyridinium hydroxide CAS No. 93923-58-1

1-[2-[(2-Chlorophenyl)amino]ethyl]-4-methylpyridinium hydroxide

Cat. No.: B12685673
CAS No.: 93923-58-1
M. Wt: 264.75 g/mol
InChI Key: WAYXPYXLWHUWBQ-UHFFFAOYSA-M
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Description

1-[2-[(2-Chlorophenyl)amino]ethyl]-4-methylpyridinium hydroxide is a chemical compound with the molecular formula C14H17ClN2O It is known for its unique structure, which includes a pyridinium ring substituted with a chlorophenylaminoethyl group and a methyl group

Preparation Methods

The synthesis of 1-[2-[(2-Chlorophenyl)amino]ethyl]-4-methylpyridinium hydroxide typically involves the reaction of 2-chloroaniline with 4-methylpyridine in the presence of a suitable base. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. Industrial production methods may involve more efficient and scalable processes, such as continuous flow synthesis, to produce the compound in larger quantities.

Chemical Reactions Analysis

1-[2-[(2-Chlorophenyl)amino]ethyl]-4-methylpyridinium hydroxide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles like hydroxide or alkoxide ions.

Common reagents and conditions used in these reactions include solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions .

Scientific Research Applications

1-[2-[(2-Chlorophenyl)amino]ethyl]-4-methylpyridinium hydroxide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-[2-[(2-Chlorophenyl)amino]ethyl]-4-methylpyridinium hydroxide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

1-[2-[(2-Chlorophenyl)amino]ethyl]-4-methylpyridinium hydroxide can be compared with other similar compounds, such as:

    2-Chloro-N-[2-(4-methylpyridin-1-ium-1-yl)ethyl]aniline: This compound shares a similar structure but lacks the hydroxide group.

    4-Methylpyridine derivatives: These compounds have the pyridine ring with various substituents, offering different chemical and biological properties.

Properties

CAS No.

93923-58-1

Molecular Formula

C14H17ClN2O

Molecular Weight

264.75 g/mol

IUPAC Name

2-chloro-N-[2-(4-methylpyridin-1-ium-1-yl)ethyl]aniline;hydroxide

InChI

InChI=1S/C14H16ClN2.H2O/c1-12-6-9-17(10-7-12)11-8-16-14-5-3-2-4-13(14)15;/h2-7,9-10,16H,8,11H2,1H3;1H2/q+1;/p-1

InChI Key

WAYXPYXLWHUWBQ-UHFFFAOYSA-M

Canonical SMILES

CC1=CC=[N+](C=C1)CCNC2=CC=CC=C2Cl.[OH-]

Origin of Product

United States

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